molecular formula C12H12BrNO3 B1413972 Ethyl 2-bromo-4-cyano-3-methoxyphenylacetate CAS No. 1805188-21-9

Ethyl 2-bromo-4-cyano-3-methoxyphenylacetate

Cat. No.: B1413972
CAS No.: 1805188-21-9
M. Wt: 298.13 g/mol
InChI Key: INCDZVPDYRYKRC-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-4-cyano-3-methoxyphenylacetate is an organic compound with a complex structure that includes bromine, cyano, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-bromo-4-cyano-3-methoxyphenylacetate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as tin(II) chloride (SnCl2) and sodium acetate (NaOAc) to facilitate the desired transformations .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. Advanced techniques such as high-throughput screening and process optimization are employed to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-4-cyano-3-methoxyphenylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

Ethyl 2-bromo-4-cyano-3-methoxyphenylacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-bromo-4-cyano-3-methoxyphenylacetate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate the activity of certain enzymes and receptors. For instance, its anticonvulsant properties may be attributed to its interaction with neurotransmitter receptors in the brain, leading to altered neuronal activity and reduced seizure frequency .

Comparison with Similar Compounds

Ethyl 2-bromo-4-cyano-3-methoxyphenylacetate can be compared with other similar compounds, such as:

    Ethyl 2-bromo-4-cyano-3-hydroxyphenylacetate: Similar structure but with a hydroxy group instead of a methoxy group.

    Ethyl 2-chloro-4-cyano-3-methoxyphenylacetate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl 2-bromo-4-cyano-3-methoxybenzoate: Similar structure but with a benzoate group instead of phenylacetate.

Properties

IUPAC Name

ethyl 2-(2-bromo-4-cyano-3-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO3/c1-3-17-10(15)6-8-4-5-9(7-14)12(16-2)11(8)13/h4-5H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INCDZVPDYRYKRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(=C(C=C1)C#N)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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